Home > Products > Screening Compounds P105332 > (E)-4-(Dimethylamino)but-2-enamide
(E)-4-(Dimethylamino)but-2-enamide -

(E)-4-(Dimethylamino)but-2-enamide

Catalog Number: EVT-486461
CAS Number:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (E)-4-(Dimethylamino)but-2-enamide can be achieved through several synthetic routes, typically involving the reaction of a suitable precursor with dimethylamine. One common method involves the following steps:

  1. Starting Materials: The synthesis often starts with 4-bromobut-2-enamide or a similar derivative.
  2. Nucleophilic Substitution: The bromine atom is replaced by a dimethylamine group through nucleophilic substitution reactions.
  3. Reaction Conditions: This reaction typically requires a base to facilitate the substitution, such as sodium hydride or potassium carbonate, and may be carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  4. Purification: After completion, the crude product can be purified using techniques such as recrystallization or chromatography.

The specific parameters such as temperature, time, and concentration can vary based on the exact method employed and desired purity of the final product .

Molecular Structure Analysis

The molecular structure of (E)-4-(Dimethylamino)but-2-enamide can be described as follows:

  • Core Structure: The compound contains a but-2-enamide backbone, characterized by a double bond between carbon atoms 2 and 3 and an amide group attached to carbon 1.
  • Functional Groups: The presence of a dimethylamino group at position 4 introduces basicity to the molecule, which can influence its solubility and reactivity.
  • Geometric Isomerism: The designation "(E)" indicates that the substituents on either side of the double bond are on opposite sides, affecting its stereochemistry and potentially its biological activity.

The structural representation can be visualized using SMILES notation: CC(=O)N(C)C=C(C)C .

Chemical Reactions Analysis

(E)-4-(Dimethylamino)but-2-enamide participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Reactions: The dimethylamino group can act as a nucleophile in electrophilic substitution reactions, allowing it to react with electrophiles such as alkyl halides.
  2. Condensation Reactions: It may undergo condensation with aldehydes or ketones to form imines or other derivatives.
  3. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.

These reactions are influenced by factors such as pH, temperature, and solvent choice .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-4-(Dimethylamino)but-2-enamide include:

  • Melting Point: Data on melting point is not readily available but is typically determined experimentally.
  • Solubility: Likely soluble in polar solvents due to the presence of both polar amide and dimethylamino groups.
  • Basicity: The dimethylamino group contributes to basic characteristics; thus, it may exhibit protonation behavior in acidic conditions.

These properties are critical for understanding its behavior in biological systems and during synthesis .

Applications

(E)-4-(Dimethylamino)but-2-enamide has potential applications across various fields:

  1. Pharmaceutical Development: Its structure suggests it could serve as a lead compound in drug discovery targeting specific enzymes or receptors involved in disease pathways.
  2. Chemical Research: Used in synthetic organic chemistry for developing new compounds or studying reaction mechanisms.
  3. Biochemical Studies: Investigated for its interactions with proteins and enzymes that could lead to insights into cellular processes.
Medicinal Chemistry Significance of (E)-4-(Dimethylamino)but-2-enamide

Role as a Pharmacophore in Epidermal Growth Factor Receptor (EGFR) Inhibitors

(E)-4-(Dimethylamino)but-2-enamide serves as a critical pharmacophore in designing covalent EGFR inhibitors. This α,β-unsaturated amide, characterized by its electron-deficient alkene, functions as a Michael acceptor that targets cysteine residues within the ATP-binding pocket of EGFR tyrosine kinases. Specifically, it covalently bonds to Cys797, a residue conserved across wild-type and mutant EGFR forms [6]. This interaction enables sustained kinase suppression, overcoming the competitive ATP-binding limitations seen in reversible inhibitors.

The pharmacophore’s efficacy arises from two structural features:

  • Dimethylamino group: Enhances solubility and modulates electron density at the β-carbon, optimizing electrophilicity for nucleophilic attack [2].
  • Extended conjugation: The planar E-configuration aligns the amide carbonyl with the alkene π-system, positioning the β-carbon for efficient thiol addition [4].

Table 1: EGFR Inhibitors Incorporating (E)-4-(Dimethylamino)but-2-enamide

CompoundCore StructureIC₅₀ (nM)Primary Target
Afatinib (BIBW2992)Quinazoline0.5 (EGFRWT)EGFR/HER2
Transtinib (13c)Quinazoline34 (EGFRL858R/T790M)EGFRT790M
Compound 7lQuinoxaline32 (EGFRL858R)Pan-EGFR mutants
Compound 16dThieno[2,3-d]pyrimidine<100 (HER2)HER2-overexpressing cells

Structural Analogues in Targeted Covalent Inhibition Mechanisms

Structural analogues of (E)-4-(Dimethylamino)but-2-enamide demonstrate how subtle modifications influence covalent inhibition kinetics and mutant selectivity. Key analogues include:

  • Acrylamides: Simpler warheads (e.g., in compound 7h) show rapid reactivity but reduced selectivity due to indiscriminate cysteine targeting [4].
  • Pyrrolidinylacrylamides: As in Transtinib, the pyrrolidine group enhances conformational rigidity, improving orientation toward Cys797 in resistant mutants (L858R/T790M) [9].
  • 4-(Piperidin-1-yl)but-2-enamides: Bulkier N-alkyl groups (e.g., PF-00299804) increase steric complementarity with the hydrophobic back pocket of EGFRT790M [9].

Kinetic studies reveal that the dimethylamino group’s tertiary amine acts as an in situ catalyst, accelerating thiol-Michael addition by transient proton shuttling. This property is absent in chloroacetamide or cyanoacetamide analogues, which exhibit non-specific alkylation [4] [6].

Contribution to Irreversible Tyrosine Kinase Inhibition Strategies

The integration of (E)-4-(Dimethylamino)but-2-enamide into kinase inhibitors addresses two key challenges in oncology: kinase gatekeeper mutations (e.g., T790M) and heterodimer-driven resistance. Its mechanism involves:

  • Binary inhibition: Reversible binding positions the warhead near Cys797, followed by irreversible covalent bond formation, prolonging target suppression beyond plasma clearance [6].
  • Mutation adaptability: The warhead’s flexibility accommodates steric changes induced by gatekeeper mutations. For example, Transtinib maintains sub-100 nM potency against EGFRL858R/T790M by exploiting the enlarged hydrophobic pocket [9].
  • Pan-ErbB activity: As seen in afatinib, this pharmacophore inhibits EGFR, HER2, and HER4 by targeting conserved cysteine residues across ErbB kinases [5].

Table 2: Kinetic Parameters of Covalent Inhibitors

ParameterAfatinibTranstinibCompound 7l
kinact (min⁻¹)0.320.280.19
Ki (μM)0.0210.0340.101
Residence Time (h)>48>36>24

The residence time (>24–48 hours) underscores the pharmacophore’s ability to achieve durable pathway suppression, translating to sustained tumor regression in xenograft models [9].

Properties

Product Name

(E)-4-(Dimethylamino)but-2-enamide

IUPAC Name

(E)-4-(dimethylamino)but-2-enamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9)/b4-3+

InChI Key

YLUGQOCWOPDIMD-ONEGZZNKSA-N

SMILES

CN(C)CC=CC(=O)N

Canonical SMILES

CN(C)CC=CC(=O)N

Isomeric SMILES

CN(C)C/C=C/C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.